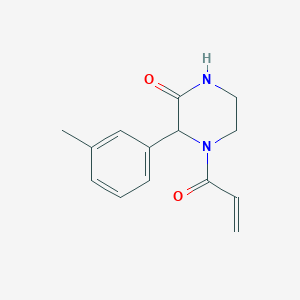![molecular formula C15H15N3O4 B2861787 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1210206-95-3](/img/structure/B2861787.png)
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring and the benzodioxine ring in separate steps, followed by their connection via an ethyl linker. The carboxamide group could be introduced through a reaction with an appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine and benzodioxine rings, along with the ethyl linker and the carboxamide group. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this compound could participate in a variety of chemical reactions. The pyridazine ring, for example, might undergo reactions typical of heterocyclic aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Non-linear Optical Properties
The compound’s structure is similar to that of a poly[(2,3,5,6-tetrafluorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine)] copolymer, which has been studied for its non-linear optical properties . This suggests that the compound could potentially be used in applications involving light manipulation, such as optical computing or telecommunications.
Photocatalysis
Organic conducting polymers, which the compound could potentially be classified as, have found applications as photocatalysts . This could mean the compound could be used in reactions that are driven by light, such as the breakdown of pollutants in wastewater.
Biosensors
The compound could potentially be used in the development of biosensors, given the known applications of organic conducting polymers in this field . Biosensors are devices that use biological molecules to detect chemicals or biological markers.
Electrochromic Materials
Organic conducting polymers have been used in the development of electrochromic materials . These are materials that can change color when an electrical charge is applied. This suggests potential applications of the compound in smart windows or displays.
Optoelectronic Devices
The compound could potentially be used in the development of optoelectronic devices . These are devices that work with both light and electricity, such as solar cells or LED lights.
Xanthine Oxidase Inhibitors
The compound’s structure is similar to that of a series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) that have been reported as xanthine oxidase inhibitors (XOIs) . Xanthine oxidase is an enzyme involved in the metabolism of purines in the body, and inhibiting it can be useful in the treatment of gout and other hyperuricemia-associated diseases.
Matrix Metalloproteinase Inhibitors
The compound’s structure is similar to that of a series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives that have been reported as matrix metalloproteinase (MMP) inhibitors . MMPs are enzymes that break down proteins in the extracellular matrix, and inhibiting them can be useful in the treatment of diseases such as arthritis and cancer.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14-6-3-7-17-18(14)9-8-16-15(20)13-10-21-11-4-1-2-5-12(11)22-13/h1-7,13H,8-10H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGLUJWVIIJLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2861704.png)
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2861705.png)
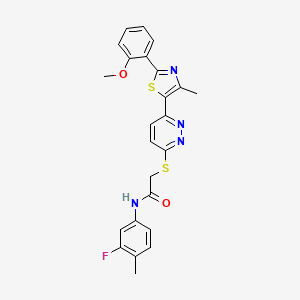
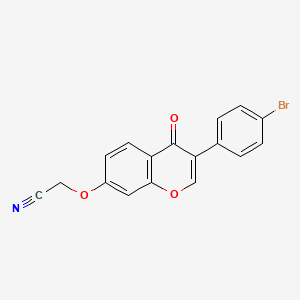


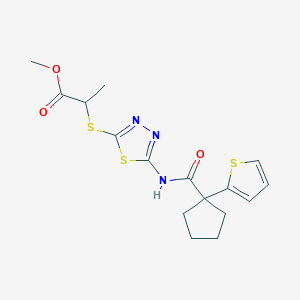
![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2861716.png)
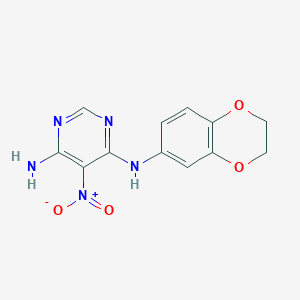

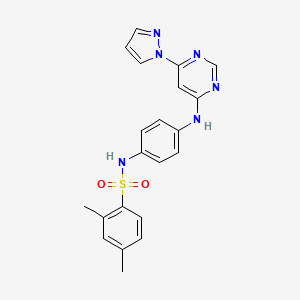
![1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2861722.png)
![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2861724.png)
